molecular formula C14H23IN2O2 B14482475 Ammonium, (4-methylcarbamoyloxy-o-tolyl)diethylmethyl-, iodide CAS No. 64049-95-2

Ammonium, (4-methylcarbamoyloxy-o-tolyl)diethylmethyl-, iodide

Cat. No.: B14482475
CAS No.: 64049-95-2
M. Wt: 378.25 g/mol
InChI Key: VYIOEEPUJQRNHD-UHFFFAOYSA-N
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Description

Ammonium, (4-methylcarbamoyloxy-o-tolyl)diethylmethyl-, iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, antiseptics, and surfactants. This particular compound features a complex structure with a 4-methylcarbamoyloxy-o-tolyl group attached to the ammonium ion, making it unique in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (4-methylcarbamoyloxy-o-tolyl)diethylmethyl-, iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The process can be summarized as follows:

    Starting Materials: The synthesis begins with the preparation of the tertiary amine, which includes the 4-methylcarbamoyloxy-o-tolyl group.

    Quaternization Reaction: The tertiary amine is then reacted with an alkyl iodide under controlled conditions to form the quaternary ammonium iodide. This reaction is typically carried out in an organic solvent such as acetone or ethanol, and the reaction mixture is heated to facilitate the quaternization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the quaternization process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (4-methylcarbamoyloxy-o-tolyl)diethylmethyl-, iodide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the specific conditions and reagents used.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted ammonium compounds, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Ammonium, (4-methylcarbamoyloxy-o-tolyl)diethylmethyl-, iodide has several scientific research applications:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound’s antimicrobial properties make it useful in studying the effects of quaternary ammonium compounds on bacterial and fungal cells.

    Medicine: It is investigated for its potential use as an antiseptic and disinfectant in medical settings.

    Industry: The compound is used in the formulation of cleaning agents, disinfectants, and surfactants due to its surface-active properties.

Mechanism of Action

The mechanism of action of Ammonium, (4-methylcarbamoyloxy-o-tolyl)diethylmethyl-, iodide primarily involves its interaction with cell membranes. The positively charged ammonium ion interacts with the negatively charged components of microbial cell membranes, leading to disruption of membrane integrity and cell lysis. This results in the antimicrobial activity of the compound. Additionally, the compound may interfere with various cellular processes by binding to specific molecular targets within the cell.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium Chloride: A widely used quaternary ammonium compound with similar antimicrobial properties.

    Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound used as a surfactant and antiseptic.

    Tetrabutylammonium Iodide: A quaternary ammonium salt used in organic synthesis as a phase transfer catalyst.

Uniqueness

Ammonium, (4-methylcarbamoyloxy-o-tolyl)diethylmethyl-, iodide is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the 4-methylcarbamoyloxy-o-tolyl group enhances its antimicrobial activity and makes it suitable for specialized applications in various fields.

Properties

CAS No.

64049-95-2

Molecular Formula

C14H23IN2O2

Molecular Weight

378.25 g/mol

IUPAC Name

diethyl-methyl-[2-methyl-4-(methylcarbamoyloxy)phenyl]azanium;iodide

InChI

InChI=1S/C14H22N2O2.HI/c1-6-16(5,7-2)13-9-8-12(10-11(13)3)18-14(17)15-4;/h8-10H,6-7H2,1-5H3;1H

InChI Key

VYIOEEPUJQRNHD-UHFFFAOYSA-N

Canonical SMILES

CC[N+](C)(CC)C1=C(C=C(C=C1)OC(=O)NC)C.[I-]

Origin of Product

United States

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